molecular formula C13H19NO5 B11934514 THP-PEG2-Mal

THP-PEG2-Mal

Cat. No.: B11934514
M. Wt: 269.29 g/mol
InChI Key: UADJIZWZWDHROB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THP-PEG2-Mal involves the conjugation of tetrahydropyranyl (THP) and maleimide groups to a polyethylene glycol (PEG) backbone. The reaction typically occurs under mild conditions to preserve the integrity of the functional groups. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is typically carried out in batch reactors with rigorous quality control measures to monitor the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

THP-PEG2-Mal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

THP-PEG2-Mal has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of bioconjugates and drug delivery systems

Mechanism of Action

THP-PEG2-Mal functions as a linker in PROTACs, which are designed to degrade target proteins by recruiting an E3 ubiquitin ligase to the target protein. The PROTAC molecule contains two ligands: one for the target protein and one for the E3 ubiquitin ligase. The this compound linker connects these two ligands, facilitating the formation of a ternary complex. This complex promotes the ubiquitination and subsequent proteasomal degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the tetrahydropyranyl group, which provides additional stability and functionality compared to other PEG-based linkers. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates .

Properties

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

1-[2-[2-(oxan-2-yloxy)ethoxy]ethyl]pyrrole-2,5-dione

InChI

InChI=1S/C13H19NO5/c15-11-4-5-12(16)14(11)6-8-17-9-10-19-13-3-1-2-7-18-13/h4-5,13H,1-3,6-10H2

InChI Key

UADJIZWZWDHROB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCN2C(=O)C=CC2=O

Origin of Product

United States

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